N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE
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Overview
Description
Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are widely used in various fields due to their diverse biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory properties .
Synthesis Analysis
Benzothiazoles can be synthesized through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can react with acid chlorides or acid anhydrides to form amides . They can also undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Benzothiazoles are generally colorless, crystalline substances. They have high melting points due to their ionic properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(benzenesulfonamido)-1,3-benzothiazol-6-yl] thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S3/c15-9-20-10-6-7-12-13(8-10)21-14(16-12)17-22(18,19)11-4-2-1-3-5-11/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNVRAHAAZAORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)SC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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